Introduction: A Key Scaffold in Modern Medicinal Chemistry
Introduction: A Key Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 2-Fluorobenzo[d]thiazol-6-ol: Properties, Synthesis, and Applications
2-Fluorobenzo[d]thiazol-6-ol is a fluorinated benzothiazole derivative of significant interest in the fields of medicinal chemistry and pharmaceutical research.[1] As a heterocyclic compound, the benzothiazole core is a "privileged structure," frequently found in compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[2][3] The strategic incorporation of a fluorine atom and a hydroxyl group onto this scaffold makes 2-Fluorobenzo[d]thiazol-6-ol a highly valuable synthetic intermediate and a key pharmacophore for developing novel therapeutic and diagnostic agents.[1][4]
This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the primary research applications of this compound, tailored for researchers and professionals in drug development. Its principal value lies in its role as a precursor for advanced positron emission tomography (PET) imaging probes for neurodegenerative diseases and as a building block for potent antitubercular agents.[1]
Physicochemical and Structural Properties
The unique arrangement of atoms and functional groups in 2-Fluorobenzo[d]thiazol-6-ol dictates its chemical behavior and therapeutic potential. The electron-withdrawing nature of the fluorine atom and the hydrogen-bonding capability of the hydroxyl group are critical to its interaction with biological targets.
| Property | Data | Source |
| CAS Number | 1261543-04-7 | [1][5] |
| Molecular Formula | C₇H₄FNOS | [1] |
| Molecular Weight | 169.18 g/mol | [1] |
| Appearance | Assumed to be a solid at room temperature | Inferred from related compounds[6] |
Note: Detailed experimental data such as melting point, solubility, and specific spectral data (NMR, IR) for 2-Fluorobenzo[d]thiazol-6-ol are not widely available in public literature. However, spectral characteristics can be predicted based on the analysis of analogous structures.[7][8][9]
Synthesis and Chemical Reactivity: A Proposed Pathway
Proposed Synthetic Workflow
The following diagram illustrates a proposed pathway starting from 4-amino-3-fluorophenol.
Caption: Proposed synthesis of 2-Fluorobenzo[d]thiazol-6-ol.
Detailed Experimental Protocol (Proposed)
This protocol is based on analogous syntheses of substituted 2-aminobenzothiazoles.[3][10][11]
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Reaction Setup: Dissolve 1.0 equivalent of 4-amino-3-fluorophenol and 2.0-4.0 equivalents of potassium thiocyanate (KSCN) in glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0-10°C in an ice bath.
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Bromination: While stirring vigorously, add a solution of 1.0 equivalent of bromine in glacial acetic acid dropwise, ensuring the temperature does not exceed 10°C. The slow addition is critical to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, pour the reaction mixture into ice water. Neutralize the solution carefully with an aqueous ammonia or sodium bicarbonate solution to precipitate the crude product.
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Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 2-Fluorobenzo[d]thiazol-6-ol.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Key Aspects of Reactivity
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The Fluorine Atom: The C-F bond is significantly stronger than a C-H bond, which imparts high thermal and metabolic stability.[4] Fluorine's high electronegativity can modulate the acidity of the nearby hydroxyl group and influence the molecule's binding affinity to protein targets. Strategically placing fluorine can block sites of metabolic hydroxylation, a common strategy in drug design to improve a compound's pharmacokinetic profile.[12][13]
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The Hydroxyl Group: The phenol moiety at the 6-position is a versatile handle for further functionalization. It can undergo O-alkylation (Williamson ether synthesis) to introduce a variety of side chains, allowing for the fine-tuning of properties like solubility, lipophilicity, and target engagement.[3]
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The Benzothiazole Core: The heterocyclic ring itself is a stable aromatic system, but the C2 position (bearing the fluorine) can be susceptible to nucleophilic substitution under certain conditions, although the C-F bond is generally robust.
Applications in Research and Drug Development
The structural features of 2-Fluorobenzo[d]thiazol-6-ol make it a valuable precursor in two key areas of biomedical research.
Logical Flow from Structure to Application
Caption: Structure-application relationship of the target compound.
PET Imaging Agents for Neurodegenerative Diseases
Benzothiazole derivatives are foundational structures for developing PET imaging agents that can visualize tau protein aggregates in the brain.[1] These aggregates, known as neurofibrillary tangles, are a primary hallmark of Alzheimer's disease and other tauopathies. The fluorine atom on 2-Fluorobenzo[d]thiazol-6-ol is crucial for this application, as it allows for isotopic labeling with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide ideal for PET imaging due to its suitable half-life and imaging characteristics. The overall scaffold provides the necessary binding affinity and pharmacokinetic properties to cross the blood-brain barrier and selectively bind to tau aggregates.[1][14]
Development of Antitubercular Agents
The benzothiazole scaffold has also been identified as a potent inhibitor of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme in Mycobacterium tuberculosis.[1] This enzyme is essential for the synthesis of the mycobacterial cell wall, making it a validated and attractive target for new anti-tuberculosis (TB) drugs. 2-Fluorobenzo[d]thiazol-6-ol serves as a valuable starting material for synthesizing more complex derivatives aimed at inhibiting DprE1, offering a potential avenue for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB.[1] The fluorine and hydroxyl groups provide opportunities to optimize the molecule's potency and drug-like properties.
Safety and Handling
As with any laboratory chemical, 2-Fluorobenzo[d]thiazol-6-ol should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not publicly available, general precautions for related benzothiazole compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[16][17] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[16]
In case of exposure, seek immediate medical attention. If swallowed, rinse the mouth and call a poison control center or doctor.[16] If it comes into contact with the eyes, rinse cautiously with water for several minutes.
References
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- BLDpharm. (n.d.). 1261543-04-7 | 2-Fluorobenzo[d]thiazol-6-ol.
- PubMed. (n.d.). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents.
- PMC - NIH. (2020). Importance of Fluorine in Benzazole Compounds.
- Google Patents. (n.d.). WO2007020400A1 - Fluorination process of anilide derivatives and benzothiazole fluorinate derivatives as in vivo imaging agents.
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- ACS Publications. (n.d.). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry.
- MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- MilliporeSigma. (2022). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Thor GmbH. (2019). Safety Data Sheet.
- Benchchem. (n.d.). Strategic Importance of Halogenation (Bromine and Fluorine) in Small Molecule Design within Benzothiazole Scaffolds.
- CymitQuimica. (n.d.). 6-FLUORO-BENZOTHIAZOLE-2-THIOL.
- Chem-Supply. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.
- ResearchGate. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE.
- Malaysian Journal of Chemistry. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
- PMC - NIH. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.
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